Thalidomide-5'-O-C3-OH is a derivative of thalidomide, a compound originally introduced in the late 1950s as a sedative and later withdrawn due to its association with severe teratogenic effects. Despite its controversial history, thalidomide has been reintroduced for therapeutic uses, particularly in treating conditions such as multiple myeloma and erythema nodosum leprosum. Thalidomide-5'-O-C3-OH is synthesized to explore modifications that may enhance the therapeutic profile while minimizing adverse effects.
Thalidomide-5'-O-C3-OH is classified as a thalidomide analogue, which includes various structural modifications aimed at improving pharmacological properties. It is characterized by the addition of a hydroxyl group at the 5' position of the thalidomide structure, which is believed to influence its biological activity and safety profile.
The synthesis of Thalidomide-5'-O-C3-OH typically begins with commercially available thalidomide. The synthetic route involves several key steps:
These methods allow for the efficient production of Thalidomide-5'-O-C3-OH, enabling further investigation into its properties and applications in medicinal chemistry .
Thalidomide-5'-O-C3-OH has a complex molecular structure, represented by its molecular formula and molecular weight of 332.31 g/mol. The IUPAC name for this compound is 2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindole-1,3-dione.
Property | Data |
---|---|
Molecular Formula | C₁₆H₁₆N₂O₆ |
Molecular Weight | 332.31 g/mol |
IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindole-1,3-dione |
InChI | InChI=1S/C16H16N2O6/c19-6-1-7-24-9-2-3-10-11(8-9)16(23)18(15(10)22)12-4-5-13(20)17-14(12)21/h2-3,8,12,19H,1,4-7H2,(H,17,20,21) |
InChI Key | DBUILZKYPMUBLD-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCO |
This structural data provides insights into how modifications to thalidomide can alter its pharmacological properties .
Thalidomide-5'-O-C3-OH can undergo various chemical reactions typical of organic compounds:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action of Thalidomide-5'-O-C3-OH involves its interaction with specific molecular targets within biological systems. One key target is cereblon, a protein involved in the ubiquitin-proteasome pathway. The binding of Thalidomide derivatives to cereblon leads to the modulation of various signaling pathways that are crucial for cellular processes such as apoptosis and angiogenesis.
Research indicates that Thalidomide derivatives can inhibit tumor necrosis factor alpha (TNF-alpha), which plays a significant role in inflammatory responses and cancer progression . This modulation contributes to their therapeutic effects in conditions like multiple myeloma.
Thalidomide-5'-O-C3-OH exhibits several notable physical and chemical properties:
Relevant analyses have shown that modifications like hydroxylation can enhance solubility while potentially reducing toxicity compared to parent thalidomide .
Thalidomide-5'-O-C3-OH has a range of applications in scientific research:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: